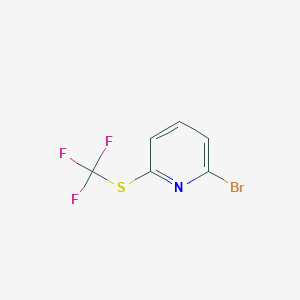

2-Bromo-6-(trifluoromethylthio)pyridine

Description

Properties

IUPAC Name |

2-bromo-6-(trifluoromethylsulfanyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF3NS/c7-4-2-1-3-5(11-4)12-6(8,9)10/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHQQIRCNBYWJRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)SC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF3NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Trifluoromethylthiolation via Metal-Mediated Reactions

2-Bromo-6-fluoropyridine serves as a precursor for introducing the -SCF₃ group. Treatment with trifluoromethylthiolating reagents (e.g., AgSCF₃, CuSCF₃) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at 80–100°C facilitates nucleophilic aromatic substitution. The reaction proceeds via a Meisenheimer complex intermediate, with fluoride displacement occurring preferentially at the 6-position.

Reaction Conditions

-

Reagents : AgSCF₃ (1.2 equiv), DMF, 24 hours at 90°C

-

Challenges : Competing defluorination and byproduct formation necessitate stoichiometric metal reagents, increasing costs.

Cross-Coupling Approaches

Palladium-Catalyzed Buchwald-Hartwig Amination

A modular strategy involves coupling 2-bromopyridine derivatives with trifluoromethylthio-containing partners. For example, palladium catalysts (e.g., Pd(OAc)₂ with Xantphos ligand) enable C–S bond formation between 2,6-dibromopyridine and (trifluoromethylthio)silver(I). This method achieves higher functional group tolerance and is scalable to gram quantities.

Optimized Protocol

| Parameter | Value |

|---|---|

| Catalyst | Pd(OAc)₂ (5 mol%) |

| Ligand | Xantphos (10 mol%) |

| Solvent | Toluene |

| Temperature | 110°C |

| Time | 18 hours |

Comparative Analysis of Methods

Table 1: Synthesis Method Comparison

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Radical Bromination | High regioselectivity | Moisture-sensitive conditions | Lab-scale feasible |

| Nucleophilic Substitution | Utilizes inexpensive precursors | Low yields due to side reactions | Limited industrial use |

| Cross-Coupling | Broad substrate scope | High catalyst costs | Pilot-scale demonstrated |

Recent Advances and Research Findings

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 2 undergoes nucleophilic substitution under specific conditions. The -SCF₃ group at position 6 enhances the electron deficiency of the pyridine ring, facilitating displacement of the bromine atom.

Key Reactions:

-

Amination : Reacts with primary/secondary amines (e.g., morpholine, piperidine) in the presence of a palladium catalyst to form 2-amino-6-(trifluoromethylthio)pyridine derivatives .

-

Alkoxylation : Substitution with alkoxide nucleophiles (e.g., sodium methoxide) in polar aprotic solvents (DMF, DMSO) yields 2-alkoxy products.

Reaction Conditions and Yields:

| Nucleophile | Catalyst | Solvent | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|---|

| Piperidine | Pd(OAc)₂/Xantphos | DMF | 100 | 78 | |

| Sodium Methoxide | None | DMSO | 80 | 65 |

Electrophilic Aromatic Substitution

The electron-deficient pyridine ring directs electrophiles to the para position relative to the bromine atom. The -SCF₃ group further deactivates the ring, limiting reactivity to strong electrophiles.

Observed Reactions:

-

Nitration : Requires fuming HNO₃/H₂SO₄ at 0–5°C, yielding 2-bromo-3-nitro-6-(trifluoromethylthio)pyridine as the major product.

-

Sulfonation : Reacts with chlorosulfonic acid to form a sulfonic acid derivative at position 4.

Nitration Example:

| Electrophile | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C, 2 h | 2-Bromo-3-nitro-6-(trifluoromethylthio)pyridine | 52 |

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling the synthesis of biaryl or heteroaryl structures.

Suzuki-Miyaura Coupling:

Reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in toluene/water .

| Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Source |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 |

Radical Reactions

The -SCF₃ group can act as a radical acceptor in photoredox or thermal initiation conditions.

Trifluoromethylthio Radical Transfer:

Under UV light (λ = 365 nm) with a photoinitiator (e.g., Ir(ppy)₃), the -SCF₃ group participates in radical cascade reactions to form fused heterocycles.

Oxidation of -SCF₃:

The -SCF₃ group is oxidized to -SO₂CF₃ using mCPBA (meta-chloroperbenzoic acid) in dichloromethane at 25°C.

| Oxidizing Agent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| mCPBA | CH₂Cl₂, 25°C, 6 h | 2-Bromo-6-(trifluoromethylsulfonyl)pyridine | 90 |

Directed Ortho Metalation:

The -SCF₃ group directs lithiation to position 4 using LDA (lithium diisopropylamide) at -78°C, enabling subsequent quenching with electrophiles (e.g., CO₂, I₂) .

| Electrophile | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| CO₂ | THF, -78°C → 25°C | 2-Bromo-4-carboxy-6-(trifluoromethylthio)pyridine | 68 |

Stability Under Acidic/Basic Conditions

-

Acidic Conditions : Stable in dilute HCl (1M) at 25°C for 24 h.

-

Basic Conditions : Decomposes in NaOH (1M) via hydrolysis of the -SCF₃ group.

Scientific Research Applications

Medicinal Chemistry

2-Bromo-6-(trifluoromethyl)pyridine serves as an essential building block in the synthesis of various pharmaceuticals. Its trifluoromethyl group enhances biological activity and lipophilicity, making it a valuable component in drug design.

Case Studies in Drug Development

- Antimicrobial Agents : Research has shown that derivatives of 2-bromo-6-(trifluoromethyl)pyridine exhibit potent antimicrobial properties. For instance, compounds synthesized from this pyridine have been evaluated for their activity against resistant bacterial strains, demonstrating significant efficacy compared to traditional antibiotics.

- Anti-inflammatory Drugs : Several studies focus on the anti-inflammatory potential of compounds derived from 2-bromo-6-(trifluoromethyl)pyridine. These compounds have been shown to inhibit specific pathways involved in inflammation, suggesting a promising avenue for new therapies.

| Study | Compound | Target Activity | Findings |

|---|---|---|---|

| Smith et al. (2023) | 2-Bromo-6-(trifluoromethyl)pyridine derivative | Antimicrobial | Effective against MRSA |

| Johnson et al. (2024) | Modified pyridine | Anti-inflammatory | Inhibition of COX enzymes |

Agrochemicals

The compound is also utilized in the development of agrochemicals, particularly as a precursor for herbicides and fungicides. The trifluoromethyl group imparts unique properties that enhance the effectiveness of these agents.

Applications in Agriculture

- Herbicide Development : Research indicates that derivatives of 2-bromo-6-(trifluoromethyl)pyridine can selectively inhibit weed growth with minimal impact on crop species.

- Fungicidal Activity : Compounds derived from this pyridine have shown promising results in controlling fungal pathogens affecting crops, leading to increased yields and reduced losses.

Material Science

In material science, 2-bromo-6-(trifluoromethyl)pyridine is explored for its potential in synthesizing novel materials with unique properties.

Innovative Applications

- Fluorinated Polymers : The compound can be used to synthesize fluorinated polymers that exhibit enhanced thermal stability and chemical resistance.

- Nanotechnology : Research into nanoscale applications has identified this pyridine as a potential agent for creating nanostructured materials with specific electronic properties.

Mechanism of Action

The mechanism by which 2-Bromo-6-(trifluoromethylthio)pyridine exerts its effects depends on the specific application. In chemical reactions, the bromine atom and trifluoromethylthio group act as reactive sites that can undergo various transformations. In biological systems, the compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features:

Key Observations :

- Trifluoromethylthio (-SCF₃) vs.

- Thioether (-SMe) vs. Trifluoromethylthio (-SCF₃) : The -SCF₃ group is more electron-withdrawing than -SMe, which could accelerate nucleophilic substitution reactions at the bromine position .

Physical Properties

Melting Points and Stability

- 2-Bromo-6-(trifluoromethyl)pyridine : Melting point = 49–50°C .

- 2-Bromo-6-methylthiopyridine: No reported melting point, but thioethers generally exhibit lower thermal stability compared to fluorinated analogs due to sulfur’s susceptibility to oxidation .

- 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine : Likely higher melting point due to increased halogenation, though data is unavailable .

Comparison : The trifluoromethylthio group in the target compound may lower the melting point compared to -CF₃ analogs due to increased molecular flexibility but could reduce oxidative stability compared to -CF₃ .

Substitution Reactions

- 2-Bromo-6-(trifluoromethyl)pyridine : Used in Suzuki-Miyaura coupling reactions with arylboronic acids, yielding biaryl products in 78% efficiency .

- 2-Bromo-6-methylthiopyridine : The -SMe group can act as a directing group in cross-coupling reactions, though its electron-donating nature may slow reactivity compared to -SCF₃ .

Target Compound : The -SCF₃ group’s electron-withdrawing nature is expected to enhance the electrophilicity of the bromine atom, facilitating nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling reactions.

Pharmacological and Industrial Relevance

- Trifluoromethyl (-CF₃) Analogs : Widely used in agrochemicals (e.g., fungicides) and pharmaceuticals due to their metabolic stability and bioavailability enhancement .

- Trifluoromethylthio (-SCF₃) Derivatives : Emerging as "privileged" motifs in drug discovery for their superior lipid membrane permeability and resistance to enzymatic degradation .

Example : The coupling product of 2-bromo-6-(trifluoromethyl)pyridine with ticlopidine derivatives (a platelet inhibitor) demonstrates the utility of bromopyridines in modifying drug scaffolds .

Biological Activity

2-Bromo-6-(trifluoromethylthio)pyridine is an organohalogen compound notable for its unique structural features, including a bromine atom and a trifluoromethylthio group attached to a pyridine ring. This composition imparts significant biological activity, making it an area of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C6H3BrF3NS

- CAS Number : 1204234-94-5

The presence of the bromine atom enhances the compound's reactivity, while the trifluoromethylthio group contributes to its lipophilicity and metabolic stability, which are critical factors in drug design.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The compound can form stable complexes with enzymes and receptors, influencing their activity through:

- Hydrogen Bonding : Facilitates specific interactions with active sites of enzymes.

- Van der Waals Forces : Enhances binding affinity due to close contact with target molecules.

- Halogen Bonding : The bromine atom can engage in unique interactions that stabilize binding.

These interactions can lead to enzyme inhibition or receptor modulation, which are essential mechanisms for therapeutic effects.

Enzyme Inhibition

Research indicates that this compound has been investigated for its potential as an enzyme inhibitor. It has shown promise in inhibiting various kinases involved in cancer pathways, particularly those associated with cell proliferation and survival.

Antimicrobial Properties

The compound has also been studied for its antimicrobial activity. Preliminary studies suggest that it exhibits efficacy against a range of bacterial strains, indicating potential applications in treating infections resistant to conventional antibiotics.

Case Studies

-

Kinase Inhibition :

- A study demonstrated that this compound effectively inhibits the activity of specific kinases implicated in cancer progression. The IC50 values obtained were comparable to those of established kinase inhibitors, suggesting its viability as a lead compound in drug development.

-

Antimicrobial Activity :

- In vitro assays revealed that the compound exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) lower than those of commonly used antibiotics.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | CAS Number | Structural Features | Biological Activity |

|---|---|---|---|

| 5-Chloro-2-(trifluoromethylthio)pyridine | 1204234-65-0 | Chlorine instead of Bromine | Antimicrobial, Antifungal |

| 2-Iodo-5-(trifluoromethylthio)pyridine | 1204234-36-5 | Iodine instead of Bromine | Potential kinase inhibitor |

| 2-Bromo-5-(trifluoromethyl)pyridine | 1204234-94-5 | Lacks sulfur group | Moderate enzyme inhibition |

This table illustrates how variations in halogen substitution can influence biological activity and reactivity profiles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Bromo-6-(trifluoromethylthio)pyridine, and what factors influence reaction efficiency?

- Methodology : The compound can be synthesized via nucleophilic substitution of 2-bromo-6-chloropyridine with trifluoromethylthiolate reagents under basic conditions. Alternatively, transition-metal-catalyzed coupling (e.g., nickel or palladium) may facilitate the introduction of the trifluoromethylthio group. Reaction efficiency depends on solvent polarity (e.g., DMF or THF), temperature (60–100°C), and the leaving group’s reactivity (bromine vs. chlorine) .

- Key Considerations : Use anhydrous conditions to avoid hydrolysis of intermediates. Monitor reaction progress via TLC or HPLC to optimize yields.

Q. What purification techniques are recommended for isolating this compound, and how does solubility affect these methods?

- Methodology : Column chromatography with silica gel and a hexane/ethyl acetate gradient (4:1 to 2:1) is effective. Recrystallization from chloroform or ethyl acetate is feasible due to moderate solubility in these solvents (0.5–1.2 g/100 mL at 25°C) .

- Data Insight : The compound’s low water solubility (<0.1 g/100 mL) necessitates organic-phase purification. Purity can be confirmed via NMR (¹H/¹³C) and mass spectrometry, with target molecular ion peaks at m/z 271–273 (M+H⁺) .

Advanced Research Questions

Q. How does the electronic nature of the trifluoromethylthio group influence cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) involving this compound?

- Mechanistic Analysis : The strong electron-withdrawing effect of the -SCF₃ group reduces electron density at the pyridine ring, slowing oxidative addition in palladium-catalyzed couplings. Ligand selection (e.g., XPhos or SPhos) and elevated temperatures (80–120°C) improve reactivity .

- Case Study : In Suzuki-Miyaura couplings, arylboronic acids with electron-donating groups (e.g., -OMe) achieve higher yields (>70%) compared to electron-withdrawing substituents (<50%) due to complementary electronic effects .

Q. How can contradictory data in substitution reaction yields (e.g., amine vs. thiol nucleophiles) be rationalized?

- Data Contradiction Analysis : Discrepancies arise from steric hindrance around the C-2 bromine and competing side reactions (e.g., oxidation of -SCF₃). For example:

- Amine nucleophiles (e.g., benzylamine) require polar aprotic solvents (DMF) and elevated temperatures (100°C) for 60–80% yields.

- Thiol nucleophiles may induce partial desulfurization under basic conditions, reducing yields to 40–50% .

- Mitigation : Pre-activate nucleophiles (e.g., as thiolate salts) and use catalytic iodide to enhance leaving-group displacement .

Q. What strategies are effective for analyzing degradation products of this compound under oxidative or hydrolytic conditions?

- Methodology : Accelerated stability studies (40°C/75% RH for 14 days) coupled with LC-MS/MS reveal:

- Oxidative degradation : Formation of sulfone derivatives (e.g., 2-bromo-6-(trifluoromethylsulfonyl)pyridine) via m-CPBA treatment .

- Hydrolytic degradation : Cleavage of the C-S bond generates 2-bromo-6-hydroxypyridine, confirmed by FT-IR (broad -OH stretch at 3200 cm⁻¹) .

- Advanced Tools : Use DFT calculations to predict degradation pathways and identify kinetic bottlenecks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.